N-[2-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide
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Overview
Description
N-[2-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide is a compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Alkylation: The benzimidazole core is then alkylated with 3-phenylprop-2-enyl halides under basic conditions to introduce the phenylprop-2-enyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
N-[2-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the benzimidazole core or the phenylprop-2-enyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
N-[2-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antibacterial and anticancer properties.
Medicine: It is being investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of N-[2-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in key biological processes, such as DNA synthesis and cell division.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
Albendazole: A benzimidazole derivative used as an anthelmintic.
Thiabendazole: Another benzimidazole derivative with antifungal properties.
Uniqueness
N-[2-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C25H29N3O |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-[2-[1-[(E)-3-phenylprop-2-enyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide |
InChI |
InChI=1S/C25H29N3O/c29-25(21-13-5-2-6-14-21)26-18-17-24-27-22-15-7-8-16-23(22)28(24)19-9-12-20-10-3-1-4-11-20/h1,3-4,7-12,15-16,21H,2,5-6,13-14,17-19H2,(H,26,29)/b12-9+ |
InChI Key |
VBWSRXWCSKGVFF-FMIVXFBMSA-N |
Isomeric SMILES |
C1CCC(CC1)C(=O)NCCC2=NC3=CC=CC=C3N2C/C=C/C4=CC=CC=C4 |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCC2=NC3=CC=CC=C3N2CC=CC4=CC=CC=C4 |
Origin of Product |
United States |
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